molecular formula C15H14BrNO3S B2624408 N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide CAS No. 301683-51-2

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide

Cat. No.: B2624408
CAS No.: 301683-51-2
M. Wt: 368.25
InChI Key: WBKYLTJMRHAGGT-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C15H14BrNO3S and its molecular weight is 368.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .

Mode of Action

The exact mode of action of This compound It is believed to interact with its target, the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz, inhibiting its function . This inhibition disrupts the fatty acid synthesis pathway, which is essential for bacterial growth and survival .

Biochemical Pathways

By inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, This compound affects the fatty acid synthesis pathway . This disruption can lead to downstream effects such as impaired bacterial cell membrane formation and function, ultimately leading to bacterial cell death .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The molecular and cellular effects of This compound ’s action are the inhibition of the fatty acid synthesis pathway and the subsequent disruption of bacterial cell membrane formation and function . This leads to bacterial cell death, providing a potential mechanism for antibacterial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors could include pH, temperature, and the presence of other compounds or enzymes .

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c16-14-6-7-15(18)13(10-14)11-17-21(19,20)9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYLTJMRHAGGT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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